4'-Chloro-4-fluoro-[1,1'-biphenyl]-2-carboxylic acid - 537713-37-4

4'-Chloro-4-fluoro-[1,1'-biphenyl]-2-carboxylic acid

Catalog Number: EVT-1786840
CAS Number: 537713-37-4
Molecular Formula: C13H8ClFO2
Molecular Weight: 250.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Brequinar Sodium (DuP 785, NSC 368390) is a novel anticancer drug candidate. It acts as an inhibitor of dihydroorotate dehydrogenase, an enzyme crucial in the de novo pyrimidine biosynthetic pathway. [] Brequinar Sodium specifically targets the mammalian form of this enzyme and does not affect the yeast, bacterial, or soluble Zymobacterium oroticum dihydroorotate dehydrogenases. []

Relevance: Brequinar sodium shares a common "[1,1'-biphenyl]" core structure with 4'-chloro-4-fluoro-[1,1'-biphenyl]-2-carboxylic acid. Both molecules also feature a carboxylic acid group, although positioned differently. Furthermore, both molecules exhibit biological activity, with brequinar sodium displaying anticancer properties [] and 4'-chloro-4-fluoro-[1,1'-biphenyl]-2-carboxylic acid being studied as a fragment for protein-protein interaction inhibition. []

Link:

2-Butyl-4-chloro-1,6-dihydro-6-methyl-1-[[2'-(1H-tetrazol-5-yl)[1, 1'-biphenyl]-4-yl]methyl]pyrimidine-5-carboxylic acid ethyl ester

Compound Description: This compound is a potent angiotensin II (AII) receptor antagonist belonging to the dihydropyrimidine class. [] It exhibits high affinity for the AII receptor with a Ki of 8.3 nM. []

Link:

2-Butyl-4-chloro-1,6-dihydro-6-methyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-5-pyrimidinecarboxylic acid

Compound Description: Another potent dihydropyrimidine AII receptor antagonist. This molecule shows even higher affinity for the AII receptor with a Ki value of 1.0 nM. []

Relevance: This compound is closely related to the previous entry, differing only in the esterification of the carboxylic acid. Like the previous entry and 4'-chloro-4-fluoro-[1,1'-biphenyl]-2-carboxylic acid, this compound also features the "[1,1'-biphenyl]" core and a carboxylic acid, although it employs a tetrazole group on the biphenyl instead of a direct halogen substitution like in the target compound. []

Link:

2-Butyl-6-chloro-1,4-dihydro-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-5-pyrimidinecarboxylic acid ethyl ester

Compound Description: This is another member of the dihydropyrimidine AII receptor antagonist series with a Ki of 1.1 nM, comparable to the previous compound. []

Relevance: Similar to the other AII antagonists mentioned, this molecule shares the "[1,1'-biphenyl]" core structure with 4'-chloro-4-fluoro-[1,1'-biphenyl]-2-carboxylic acid and uses a tetrazole substitution on the biphenyl for its activity. It also features a carboxylic acid ester group, though its position and the overall substitution pattern on the dihydropyrimidine ring differ from the other related compounds. []

Link:

2‐(Halophenyl)benzoxazole‐5‐Carboxylic Acids

Compound Description: This is a series of compounds with a 2-halogenated phenyl benzoxazole-5-carboxylic acid structure. They were designed and synthesized for their potential anti-inflammatory and cytotoxic activities. []

Relevance: This series of compounds demonstrates the use of halogens (chloro, bromo, fluoro) substituted at different positions on a phenyl ring attached to a benzoxazole. This highlights the strategy of using halogen substitutions for modulating biological activity, a strategy also employed in 4'-chloro-4-fluoro-[1,1'-biphenyl]-2-carboxylic acid. The specific compound 2‐(3‐Chlorophenyl)benzoxaole‐5‐carboxylic acid (6b) exhibits significant anti-inflammatory activity, while 2‐(4‐Chlorophenyl)benzoxaole‐5‐carboxylic acid (6c) demonstrates potent cytotoxic activity. []

Link:

4-((2-Halogeno-5-pyridyl)dimethylsilyl)phenylboronic Acids

Compound Description: These compounds represent a new class of potential building blocks for the synthesis of silicon-containing drugs. [] The specific examples, 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid (1a) and 4-((2-chloro-5-pyridyl)dimethylsilyl)phenylboronic acid (1b), were synthesized and characterized. []

Relevance: These compounds showcase the use of silicon incorporation within a biphenyl-like structure. While 4'-chloro-4-fluoro-[1,1'-biphenyl]-2-carboxylic acid does not contain silicon, these molecules highlight the potential for modifying the core biphenyl structure with other elements to potentially alter biological properties. The presence of the boronic acid group also allows for further derivatization via Suzuki-Miyaura coupling reactions. []

Link:

Compound Description: This series of compounds was investigated for their ability to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), an enzyme crucial in cholesterol biosynthesis. [] It was discovered that introducing chloro or methyl groups at the 3 and 5 positions and a fluoro group at the 4' position of the biphenyl moiety significantly enhanced the inhibitory activity. []

Relevance: These compounds, like 4'-chloro-4-fluoro-[1,1'-biphenyl]-2-carboxylic acid, share the "[1,1'-biphenyl]" core and demonstrate the impact of halogen and methyl substitutions on biological activity. Compounds 100(+) and 110(+), with specific substitutions, exhibited significantly higher HMG-CoA reductase inhibitory activity compared to compactin, a known inhibitor. []

Link:

Properties

CAS Number

537713-37-4

Product Name

4'-Chloro-4-fluoro-[1,1'-biphenyl]-2-carboxylic acid

IUPAC Name

2-(4-chlorophenyl)-5-fluorobenzoic acid

Molecular Formula

C13H8ClFO2

Molecular Weight

250.65 g/mol

InChI

InChI=1S/C13H8ClFO2/c14-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)13(16)17/h1-7H,(H,16,17)

InChI Key

MSYSJYOGWZZOTO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)F)C(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)F)C(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.